molecular formula C6H13NO3 B13616600 1-(Morpholin-3-yl)ethane-1,2-diol

1-(Morpholin-3-yl)ethane-1,2-diol

Cat. No.: B13616600
M. Wt: 147.17 g/mol
InChI Key: OUQSPRFHDKCKQO-UHFFFAOYSA-N
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Description

1-(Morpholin-3-yl)ethane-1,2-diol is a chemical compound that features a morpholine ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines the properties of morpholine and ethane-1,2-diol, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-3-yl)ethane-1,2-diol typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction proceeds as follows:

    Reaction of Morpholine with Ethylene Oxide: Morpholine is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.

    Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups in the ethane-1,2-diol moiety can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for halogenation.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(Morpholin-3-yl)ethane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1-(Morpholin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)ethane-1,1-diol hydrochloride: Similar structure but with different substitution patterns.

    1-(Indol-3-yl)ethane-1,2-diamine: Contains an indole ring instead of a morpholine ring.

Uniqueness

1-(Morpholin-3-yl)ethane-1,2-diol is unique due to its combination of a morpholine ring and ethane-1,2-diol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

1-morpholin-3-ylethane-1,2-diol

InChI

InChI=1S/C6H13NO3/c8-3-6(9)5-4-10-2-1-7-5/h5-9H,1-4H2

InChI Key

OUQSPRFHDKCKQO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(CO)O

Origin of Product

United States

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